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molecular formula C7H16ClN B8628727 N,N-Di(propan-2-yl)methaniminium chloride CAS No. 62393-52-6

N,N-Di(propan-2-yl)methaniminium chloride

Cat. No. B8628727
M. Wt: 149.66 g/mol
InChI Key: CKVPWVZWGWGFHM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US09388167B2

Procedure details

To a solution of N-isopropyl-N-methylenepropan-2-aminium chloride (13.3 g, 88.7 mmol) in acetonitrile (55 mL) was added 4-chloro-5-fluoro-6-methylpyrimidine (10.0 g, 68.2 mmol). The reaction flask was flushed with argon and the mixture was heated at reflux for 24 hours with stirring, then cooled to room temperature. Water (130 mL) was added and the mixture was extracted with dichloromethane (140 mL). The organic phase was washed with 10% aqueous KHSO4 (400 mL) and dried over Na2SO4. The solution was filtered and evaporated in vacuo at 300 millibar pressure and 35° C. tert-Butylcatechol (30 mg, 0.2 wt %, based on the mass of the crude material) was added. Residual solvent was removed under vacuum at 50° C. and the crude product was then distilled at 5 millibar pressure and 50° C. (oil bath). tert-Butylcatechol (0.1 wt %) was added to the distilled 4-chloro-5-fluoro-6-vinyl pyrimidine (7.9 g, 73%) which was obtained as a slightly yellow oil.
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl-].[CH:2]([N+](=C)C(C)C)(C)C.[Cl:10][C:11]1[C:16]([F:17])=[C:15]([CH3:18])[N:14]=[CH:13][N:12]=1>C(#N)C>[Cl:10][C:11]1[C:16]([F:17])=[C:15]([CH:18]=[CH2:2])[N:14]=[CH:13][N:12]=1 |f:0.1|

Inputs

Step One
Name
Quantity
13.3 g
Type
reactant
Smiles
[Cl-].C(C)(C)[N+](C(C)C)=C
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=NC=NC(=C1F)C
Name
Quantity
55 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction flask was flushed with argon
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hours
Duration
24 h
ADDITION
Type
ADDITION
Details
Water (130 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane (140 mL)
WASH
Type
WASH
Details
The organic phase was washed with 10% aqueous KHSO4 (400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo at 300 millibar pressure and 35° C. tert-Butylcatechol (30 mg, 0.2 wt %
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
Residual solvent was removed under vacuum at 50° C.
DISTILLATION
Type
DISTILLATION
Details
the crude product was then distilled at 5 millibar pressure and 50° C. (oil bath)
ADDITION
Type
ADDITION
Details
tert-Butylcatechol (0.1 wt %) was added to the distilled 4-chloro-5-fluoro-6-vinyl pyrimidine (7.9 g, 73%) which
CUSTOM
Type
CUSTOM
Details
was obtained as a slightly yellow oil

Outcomes

Product
Name
Type
Smiles
ClC1=NC=NC(=C1F)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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